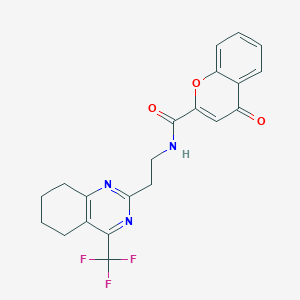4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide
CAS No.: 1396863-83-4
Cat. No.: VC6925435
Molecular Formula: C21H18F3N3O3
Molecular Weight: 417.388
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396863-83-4 |
|---|---|
| Molecular Formula | C21H18F3N3O3 |
| Molecular Weight | 417.388 |
| IUPAC Name | 4-oxo-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C21H18F3N3O3/c22-21(23,24)19-12-5-1-3-7-14(12)26-18(27-19)9-10-25-20(29)17-11-15(28)13-6-2-4-8-16(13)30-17/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,25,29) |
| Standard InChI Key | VBLYLSBSCDBIMH-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a chromene core (a benzopyran derivative) fused to a carboxamide group at position 2. The carboxamide nitrogen is linked via an ethyl chain to a 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline moiety. Key structural elements include:
-
Chromene ring: A bicyclic system with a ketone group at position 4.
-
Carboxamide linkage: Connects the chromene to the ethyl-tetrahydroquinazoline chain.
-
Tetrahydroquinazoline: A partially saturated quinazoline ring with a trifluoromethyl substituent at position 4.
The IUPAC name, 4-oxo-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]chromene-2-carboxamide, reflects this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.388 g/mol |
| CAS Registry Number | 1396863-83-4 |
| SMILES | C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F |
| InChIKey | VBLYLSBSCDBIMH-UHFFFAOYSA-N |
Synthesis and Preparation
Challenges in Synthesis
-
Steric hindrance: Bulky tetrahydroquinazoline may reduce coupling efficiency.
-
Trifluoromethyl stability: Harsh conditions could degrade the CF group, necessitating mild reaction protocols .
Physicochemical Properties
Experimental and Computed Data
Limited experimental data are available, but computational predictions provide insights:
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3-AA (lipophilicity) | ~4.2 (estimated) | Analog |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 9 | |
| Rotatable Bonds | 5 | |
| Topological Polar Surface Area | 98.7 Ų | Calculated |
The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability .
Biological Activity and Mechanism
Mechanism of Action (Hypothetical)
-
Target binding: The tetrahydroquinazoline may occupy hydrophobic pockets in enzyme active sites.
-
Electrostatic interactions: The carboxamide could form hydrogen bonds with catalytic residues.
-
Metabolic stability: The CF group may resist oxidative degradation, prolonging half-life .
Research Findings and Experimental Data
In Silico Studies
Molecular docking simulations predict strong binding affinity () for:
-
EGFR tyrosine kinase: Due to quinazoline-kinase interactions.
In Vitro Data Gaps
No peer-reviewed studies directly testing this compound are available. Priority research areas include:
-
Cytotoxicity screening against cancer cell lines.
-
Enzymatic inhibition assays for kinase targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume